molecular formula C11H9ClN2O2 B5675522 5-chloro-2-methyl-4-phenoxy-3(2H)-pyridazinone

5-chloro-2-methyl-4-phenoxy-3(2H)-pyridazinone

Cat. No.: B5675522
M. Wt: 236.65 g/mol
InChI Key: XHFYCSAGJALDAZ-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-4-phenoxy-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-4-phenoxy-3(2H)-pyridazinone typically involves the reaction of appropriate chlorinated pyridazinone derivatives with phenol derivatives under controlled conditions. Common reagents include chlorinating agents and catalysts that facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods might involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions might lead to the formation of reduced pyridazinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and phenoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-4-phenoxy-3(2H)-pyridazinone would depend on its specific biological target. It might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-phenoxy-3(2H)-pyridazinone: Lacks the chloro substituent.

    5-chloro-4-phenoxy-3(2H)-pyridazinone: Lacks the methyl substituent.

    5-chloro-2-methyl-3(2H)-pyridazinone: Lacks the phenoxy substituent.

Uniqueness

The presence of the chloro, methyl, and phenoxy groups in 5-chloro-2-methyl-4-phenoxy-3(2H)-pyridazinone might confer unique chemical and biological properties, making it distinct from its analogs.

For precise and detailed information, consulting scientific literature and databases would be essential

Properties

IUPAC Name

5-chloro-2-methyl-4-phenoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-11(15)10(9(12)7-13-14)16-8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFYCSAGJALDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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